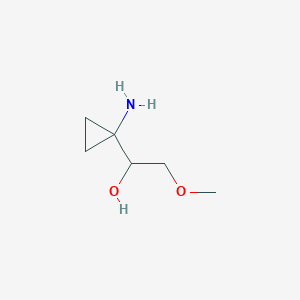
3-(4-azepan-1-ylphenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-azepan-1-ylphenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed to target non-small cell lung cancer (NSCLC) patients with the T790M mutation, which is a common resistance mechanism to first and second-generation EGFR-TKIs.
Applications De Recherche Scientifique
Background on 1,3,4-Oxadiazoles
The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, has been a focal point in medicinal chemistry due to its diverse pharmacological properties. This heterocyclic compound, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, has been integrated into a wide array of synthetic molecules for various applications. The distinctiveness of the 1,3,4-oxadiazole ring lies in its ability to serve as a bioisostere for carboxylic acids, carboxamides, and esters, making it a significant structural component in the design of new drug candidates. The pharmacological activities associated with 1,3,4-oxadiazole derivatives span across antiviral, analgesic and anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties, among others. Furthermore, the chemical reactivity of these compounds allows for the exploration of ring-opening reactions, leading to the generation of new analogs with potential biological applications (Rana, Salahuddin, & Sahu, 2020).
Antitubercular Activity
Research has demonstrated the antitubercular efficacy of 1,3,4-oxadiazole derivatives, highlighting their potential in combating Mycobacterium tuberculosis. Modifications to the isoniazid structure, incorporating N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives, have shown significant in vitro activity against M. tuberculosis as well as non-tuberculous mycobacteria strains resistant to isoniazid. This suggests the adaptability of the 1,3,4-oxadiazole framework in developing new leads for anti-TB compounds (Asif, 2014).
Therapeutic Worth and Medicinal Applications
The 1,3,4-oxadiazole derivatives have been extensively explored for their therapeutic potential across a broad spectrum of medicinal chemistry. These compounds have been identified as crucial for the development of novel treatments for various ailments due to their effective binding with different enzymes and receptors. Their bioactivities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This versatility underscores the importance of 1,3,4-oxadiazole as a foundation for rational drug design and the creation of less toxic medicinal agents (Verma et al., 2019).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(18-12-17(31-5)7-8-19(18)27(22)4)26-24(28)32-13-20(29)25-16-10-14(2)9-15(3)11-16/h7-12H,6,13H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZWOMGVROTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)
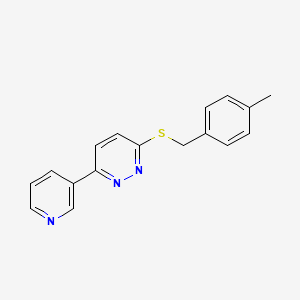
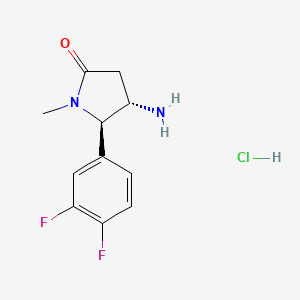
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)
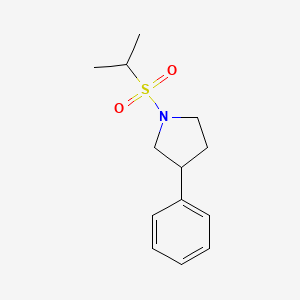
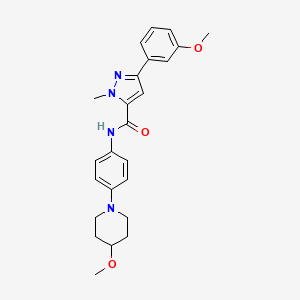
![9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-](/img/structure/B2777468.png)
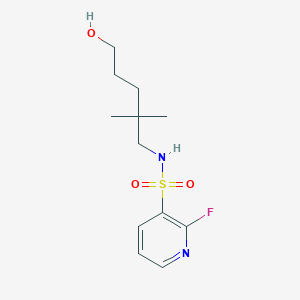
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)
![2-[1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777474.png)
